- Preparation of heterocyclic compounds as EGFR proteolysis targeting chimeric molecules and associated methods of use, World Intellectual Property Organization, , ,

Cas no 932741-19-0 (Propargyl-PEG3-amine)

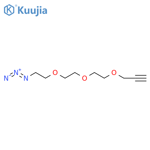

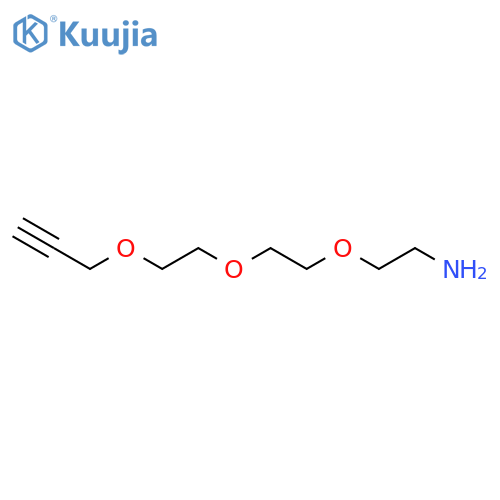

Propargyl-PEG3-amine structure

Produktname:Propargyl-PEG3-amine

CAS-Nr.:932741-19-0

MF:C9H17NO3

MW:187.236182928085

MDL:MFCD20720810

CID:4660099

PubChem ID:57871953

Propargyl-PEG3-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Propargyl-PEG3-amine

- Propargyl-PEG3-N3

- Propyne-PEG3-NH2

- 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine

- Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-

- Propyne-PEG3-amine

- Propargyl-PEG3-NH2

- 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine

- 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne

- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)

- 932741-19-0

- SY273036

- HC inverted exclamation markOC-CH2-PEG3-NH2

- MFCD20720810

- DB-163690

- AKOS040743800

- Alkyne-PEG3-amine

- C90692

- HY-140033

- BS-33229

- SCHEMBL4122804

- EN300-1602486

- 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine

- Alkyne-PEG3-NH2

- R01-0251

- BP-21683

- MREICTHRFCQNJR-UHFFFAOYSA-N

- CS-0114325

- Alkyne-PEG3-N3

- 932741-18-9

- LCZC2646

- 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE

-

- MDL: MFCD20720810

- Inchi: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2

- InChI-Schlüssel: MREICTHRFCQNJR-UHFFFAOYSA-N

- Lächelt: O(CCOCC#C)CCOCCN

Berechnete Eigenschaften

- Genaue Masse: 187.12084340 g/mol

- Monoisotopenmasse: 187.12084340 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 9

- Komplexität: 141

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 53.7

- Molekulargewicht: 187.24

- XLogP3: -1

Experimentelle Eigenschaften

- Dichte: 1.0±0.1 g/cm3

- Siedepunkt: 267.4±25.0 °C at 760 mmHg

- Flammpunkt: 114.0±16.8 °C

- Dampfdruck: 0.0±0.5 mmHg at 25°C

Propargyl-PEG3-amine Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Propargyl-PEG3-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-1g |

Propargyl-PEG3-amine |

932741-19-0 | 98% | 1g |

¥567.00 | 2024-04-24 | |

| Chemenu | CM340080-1g |

Propargyl-PEG3-amine |

932741-19-0 | 95%+ | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1054439-5g |

Propargyl-peg3-amine |

932741-19-0 | 97% | 5g |

$240 | 2024-06-06 | |

| MedChemExpress | HY-140033-50mg |

Propargyl-PEG3-amine |

932741-19-0 | ≥98.0% | 50mg |

¥100 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1054439-1g |

Propargyl-peg3-amine |

932741-19-0 | 97% | 1g |

$95 | 2024-06-06 | |

| Bestfluorodrug | YFL00286-5.0g |

2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine |

932741-19-0 | 97% | 5.0g |

¥4630 | 2023-01-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-250mg |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 250mg |

¥184.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184965-250mg |

Propargyl-PEG3-amine |

932741-19-0 | 98% | 250mg |

¥248.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-1g |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 1g |

¥362.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P43480-100mg |

PRopargyl-PEG3-amine |

932741-19-0 | 97% | 100mg |

¥137.0 | 2024-07-19 |

Propargyl-PEG3-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; overnight, 45 °C

Referenz

- Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza Viruses, Journal of Medicinal Chemistry, 2016, 59(13), 6303-6312

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

Referenz

- Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran , Water

Referenz

- Synthesis of Novel Glycolipid Agonists of the Protein CD1d, 2010, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran , Water ; rt

Referenz

- Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reaction, Journal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol , Dimethylformamide ; overnight, 110 °C

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux

1.4 Reagents: Sodium hydroxide ; pH 12

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux

1.4 Reagents: Sodium hydroxide ; pH 12

Referenz

- 18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PET, Macromolecular Bioscience, 2014, 14(10), 1396-1405

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt

Referenz

- Ligand-drug conjugate including linker having tris structure, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Water ; 36 h, rt

1.2 Reagents: Water ; 36 h, rt

Referenz

- Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloaddition, Chemical Communications (Cambridge, 2007, (7), 695-697

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Antibody drug conjugates comprising toxins with polar groups and uses thereof, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2.5 h, rt; rt → 30 °C; overnight, 30 °C

1.2 Reagents: Water ; 25 h, 30 °C

1.2 Reagents: Water ; 25 h, 30 °C

Referenz

- Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition Studies, Bioconjugate Chemistry, 2009, 20(12), 2364-2370

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Solvents: Water ; 12 h, rt

1.2 Solvents: Water ; 12 h, rt

Referenz

- Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Solvents: Water ; overnight, rt → 50 °C

1.2 Solvents: Water ; overnight, rt → 50 °C

Referenz

- Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate , Water ; overnight, 0 °C → rt

Referenz

- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- H-Rubies, a new family of red emitting fluorescent pH sensors for living cells, Chemical Science, 2015, 6(10), 5928-5937

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 48 d, rt

1.2 Reagents: Water ; 48 h, rt

1.2 Reagents: Water ; 48 h, rt

Referenz

- A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid Screening, Molecules, 2013, 18(9), 11639-11657

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 24 h, rt

Referenz

- Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 3.5 h, rt

Referenz

- Glycosylated polypeptide and its preparing method and application, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt

Referenz

- A MedChem toolbox for cereblon-directed PROTACs, MedChemComm, 2019, 10(6), 1037-1041

Propargyl-PEG3-amine Raw materials

Propargyl-PEG3-amine Preparation Products

Propargyl-PEG3-amine Verwandte Literatur

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

932741-19-0 (Propargyl-PEG3-amine) Verwandte Produkte

- 2229622-84-6(1-(5-propylthiophen-2-yl)cyclopropylmethanamine)

- 2344677-73-0(1-Azaspiro[4.4]nonane-3-carboxylic acid)

- 128228-24-0(2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl chloride)

- 1033202-35-5(5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine)

- 198281-55-9(3-[(4-Methylpiperazin-1-yl)methyl]aniline)

- 1704082-95-0(1-(2-bromopyridin-3-yl)cyclopentan-1-amine)

- 2171214-64-3((2S)-2-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methylbutanoic acid)

- 2648945-67-7(2-(3-Fluorocyclobutyl)ethane-1-sulfonyl fluoride)

- 1261584-34-2(3-Chloro-3'-(difluoromethoxy)-5'-(trifluoromethyl)propiophenone)

- 213271-56-8(Dinaphtho[1,2-b:2',3'-d]furan-7,12-dione, 5-(β-D-glucopyranosyloxy)-6-methoxy-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:932741-19-0)Propargyl-PEG3-amine

Reinheit:99%/99%

Menge:5g/25g

Preis ($):364.0/1273.0